molecular formula C7H9N3O4 B1327015 ethyl (4-nitro-1H-pyrazol-3-yl)acetate CAS No. 1171521-77-9

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Cat. No. B1327015
CAS RN: 1171521-77-9
M. Wt: 199.16 g/mol
InChI Key: PPPBSCSECSYZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of ethyl (4-nitro-1H-pyrazol-3-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate has a predicted boiling point of 371.2±27.0 °C and a predicted density of 1.401±0.06 g/cm3 . Its pKa is predicted to be 9.07±0.50 .

Scientific Research Applications

Comprehensive Analysis of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate Applications:

Heat-Resistant Energetic Materials

Compounds similar to ethyl (4-nitro-1H-pyrazol-3-yl)acetate have been evaluated for their potential as heat-resistant energetic materials due to their thermal stability and energetic parameters .

Antimicrobial Agents

Derivatives of pyrazole, which is part of the structure of ethyl (4-nitro-1H-pyrazol-3-yl)acetate, have shown promising antimicrobial potential. This suggests possible applications in developing new antimicrobial agents .

Proteomics Research

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is available for purchase for proteomics research, indicating its use in protein studies and possibly in the identification and characterization of proteins within a proteomic context .

Synthesis of New Heterocycles

The pyrazole scaffold is instrumental in synthesizing new heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. This compound could serve as a precursor or intermediate in such synthetic processes .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their antileishmanial and antimalarial activities. Ethyl (4-nitro-1H-pyrazol-3-yl)acetate could potentially be used in synthesizing compounds with these pharmacological effects .

Safety and Hazards

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is classified as an irritant . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPBSCSECSYZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

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